N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide
Description
N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of a dimethylamino group, a phenylmethylidene moiety, and a tetrazolylsulfanyl group, making it a subject of interest in synthetic chemistry and material science.
Properties
Molecular Formula |
C18H19N7OS |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
InChI |
InChI=1S/C18H19N7OS/c1-24(2)15-10-8-14(9-11-15)12-19-20-17(26)13-27-18-21-22-23-25(18)16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,20,26)/b19-12+ |
InChI Key |
NJNWBPARFPYEQA-XDHOZWIPSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=NN2C3=CC=CC=C3 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)CSC2=NN=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETOHYDRAZIDE typically involves the condensation of 4-(dimethylamino)benzaldehyde with 2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-2-PHENOXYACETOHYDRAZIDE
- N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETOHYDRAZIDE
- N’-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]-3-(2-THIENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
Uniqueness
N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETOHYDRAZIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
